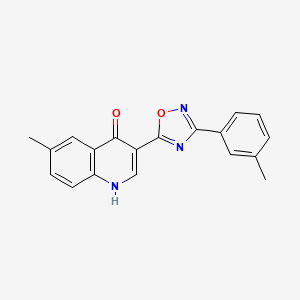

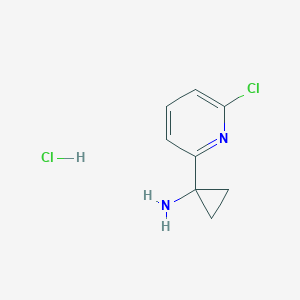

![molecular formula C19H19FN4O4S B2509046 N-{[4-(4-fluorofenil)-5-sulfanylideno-4,5-dihidro-1H-1,2,4-triazol-3-il]metil}-3,4,5-trimetoxibenzamida CAS No. 391887-67-5](/img/structure/B2509046.png)

N-{[4-(4-fluorofenil)-5-sulfanylideno-4,5-dihidro-1H-1,2,4-triazol-3-il]metil}-3,4,5-trimetoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential inhibitory activity against cyclooxygenase enzymes. These enzymes, COX-1 and COX-2, are significant in the inflammatory process, and selective inhibition of COX-2 can lead to anti-inflammatory effects without the gastrointestinal side effects associated with non-selective COX inhibitors .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share some structural features with the compound , were synthesized and evaluated for COX-2 inhibition. The introduction of a fluorine atom was found to preserve COX-2 potency and increase selectivity . Another study reported the synthesis of a related heterocyclic amide through a microwave-assisted Fries rearrangement, which is a regioselective process and does not require a catalyst or solvent . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using crystallography and theoretical studies. For example, the crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides were described, providing insights into the conformation of the molecules and the inclination of the aromatic rings . Theoretical studies, such as density functional theory (DFT) calculations, have been used to understand the prototropy process and the Fries rearrangement mechanism . These analyses are crucial for predicting the behavior and reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied to some extent. The Fries rearrangement mentioned earlier is a key reaction that can be used to synthesize benzamide derivatives . The introduction of fluorine atoms into the molecular structure has been shown to affect the selectivity and potency of COX-2 inhibition, which is a reaction of pharmacological interest . Understanding these reactions is essential for the development of new drugs with improved efficacy and safety profiles.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide" are not detailed in the provided papers, the properties of structurally similar compounds have been studied. The introduction of different substituents, such as a fluorine atom, can significantly affect the physical properties like solubility and chemical properties like reactivity and selectivity . Crystallographic analysis provides information on the solid-state structure, which can influence the compound's stability and interactions with biological targets .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

El compuesto sintetizado demuestra un prometedor potencial anticancerígeno contra el cáncer de mama. Los estudios de acoplamiento molecular revelan que su afinidad de unión al receptor de estrógeno alfa humano (ERα) es comparable a la de 4-OHT, un ligando nativo. Esto sugiere su potencial como agente terapéutico en el tratamiento del cáncer de mama .

Propiedades Antimicrobianas

Las pirazoles y sus derivados son conocidos por su actividad antimicrobiana. Este compuesto podría explorarse más a fondo en el contexto de infecciones bacterianas y fúngicas .

Efectos Antiinflamatorios

Dadas las características estructurales del compuesto, puede exhibir propiedades antiinflamatorias. Investigar su impacto en las vías inflamatorias podría proporcionar información valiosa .

Actividad Antioxidante

Las pirazoles están asociadas con efectos antioxidantes. Evaluar la capacidad de este compuesto para eliminar radicales libres y proteger contra el estrés oxidativo merece atención .

Citotoxicidad y Potencial Antitumoral

La actividad citotóxica del compuesto merece investigación. Evaluar su impacto en las líneas celulares tumorales podría revelar su potencial como agente antitumoral .

Propiedades Analgésicas

Los derivados de pirazol se han explorado por sus efectos analgésicos. Investigar si este compuesto exhibe propiedades analgésicas podría ser valioso .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O4S/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)21-10-16-22-23-19(29)24(16)13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3,(H,21,25)(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJDKHHHNQFZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B2508978.png)

![4-[4-(2-Fluorophenyl)piperazin-1-yl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2508982.png)

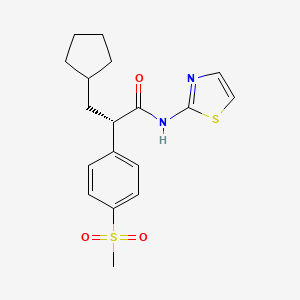

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(5-methylfuran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2508985.png)